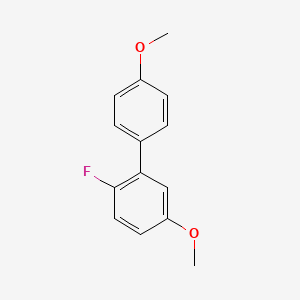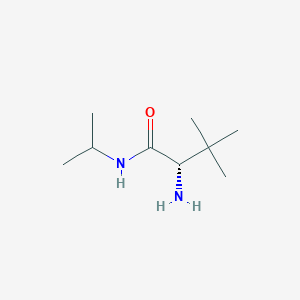
(2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions, such as temperature and solvent, are tailored to the specific reaction to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved are studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide include other amino acid derivatives and amides with similar structural features.
Uniqueness
What sets this compound apart is its specific stereochemistry and the resulting biological activity
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C9H20N2O/c1-6(2)11-8(12)7(10)9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
YZXNOCXWYIUXCC-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)NC(=O)[C@H](C(C)(C)C)N |
SMILES canónico |
CC(C)NC(=O)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



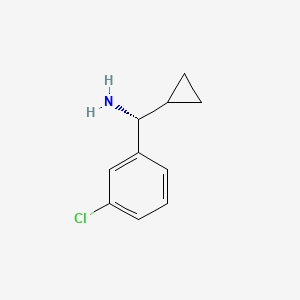
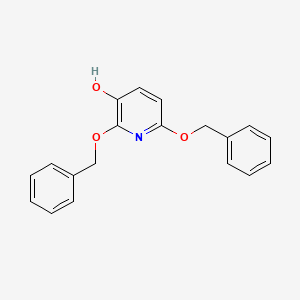

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
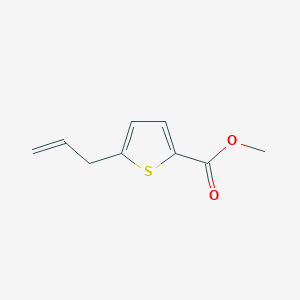
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)


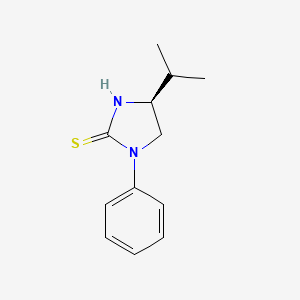
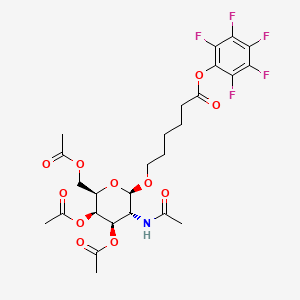
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)

